molecular formula C11H14INO B175950 N-(2-iodophenyl)-2,2-dimethylpropanamide CAS No. 170959-10-1

N-(2-iodophenyl)-2,2-dimethylpropanamide

Cat. No. B175950
M. Wt: 303.14 g/mol
InChI Key: QEXYDNSSQLOPGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

1. Divergent Oriented Synthesis (DOS) of Aza-Heterocyclic Amides

  • Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
  • Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
  • Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .

2. Synthesis of Isothiocyanates

  • Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
  • Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

3. Palladium-Catalyzed Ketenimination

  • Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
  • Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
  • Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .

4. Synthesis of Isothiocyanates

  • Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
  • Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

5. Divergent Oriented Synthesis (DOS) of Aza-Heterocyclic Amides

  • Summary of Application: This research describes a palladium-catalyzed tandem reaction of a similar compound, N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide, with isocyanide to produce aza-heterocyclic amides .
  • Methods of Application: The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which was proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
  • Results or Outcomes: The reaction was successful in producing aza-heterocyclic amides .

6. Synthesis of Isothiocyanates

  • Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition, with dimethylbenzene as solvent .
  • Results or Outcomes: The yields of some products could be more than 90%. This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Safety And Hazards

This involves studying the toxicity of the compound, any risks associated with its use or handling, and appropriate safety precautions .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound .

properties

IUPAC Name

N-(2-iodophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYDNSSQLOPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-pivaloylaniline

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